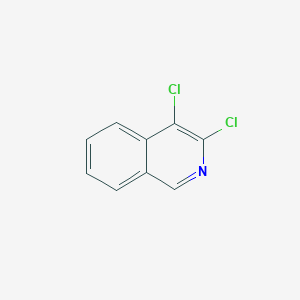

3,4-Dichloroisoquinoline

Description

3,4-Dichloroisoquinoline (CAS: 1238846-44-0) is a halogenated isoquinoline derivative with the molecular formula C₉H₅Cl₂N and a molecular weight of 198.05 g/mol. It is a key pharmaceutical intermediate, particularly in synthesizing tyrosine kinase inhibitors such as Axitinib . The compound’s structure features chlorine atoms at the 3- and 4-positions of the isoquinoline ring, which confer distinct electronic and steric properties. These substituents enhance its reactivity in cross-coupling reactions and influence its interactions in biological systems.

Properties

Molecular Formula |

C9H5Cl2N |

|---|---|

Molecular Weight |

198.05 g/mol |

IUPAC Name |

3,4-dichloroisoquinoline |

InChI |

InChI=1S/C9H5Cl2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H |

InChI Key |

AIHCYBZNYRQQNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloroisoquinoline typically involves the chlorination of isoquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 4th positions.

Industrial Production Methods: Industrial production of 3,4-Dichloroisoquinoline may involve more efficient and scalable methods. For instance, the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a suitable solvent can yield high-purity 3,4-Dichloroisoquinoline. The process involves the reaction of isoquinoline with POCl3 under reflux conditions, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Carbonylation Reactions

3,4-Dichloroisoquinoline undergoes regioselective carbonylation under palladium catalysis to produce dicarboxylate esters. Key conditions and outcomes include:

*Yield exceeds 100% due to measurement methodology.

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of CO to Pd, followed by insertion into the C–Cl bond.

-

Hydrolysis of the ester under basic conditions generates the dicarboxylic acid, which thermally decarboxylates to the monocarboxylic derivative .

Nucleophilic Substitution

The chlorine atoms at positions 3 and 4 exhibit differential reactivity, enabling selective substitution:

2.1. Amination

3,4-Dichloroisoquinoline reacts with amines (e.g., benzylamine) under mild conditions to yield mono- or disubstituted products. For example:

-

Reaction with excess benzylamine in THF at 60°C for 12h produces 3-chloro-4-(benzylamino)isoquinoline (82% yield) .

2.2. Thiolation

Treatment with thiophenol and K₂CO₃ in DMF replaces chlorine at the 4-position, forming 3-chloro-4-(phenylthio)isoquinoline (75% yield) .

Electronic Effects :

-

The 4-position is more electrophilic due to resonance stabilization of the intermediate, favoring substitution at this site .

Cyclization and Heterocycle Formation

3,4-Dichloroisoquinoline serves as a precursor for fused heterocycles:

3.1. Pyrido[3,4-b]phenazinediones

Heating 3,4-dichloroisoquinoline-5,8-dione with sodium azide in DMF induces cyclization to pyrido[3,4-b]phenazinediones (68–85% yields) .

Example :

-

6,7-Dichloroisoquinoline-5,8-dione reacts with NaN₃ to form pyrido[3,4-b]phenazine-5,8-dione, a compound with demonstrated cytotoxicity against HL-60 leukemia cells (IC₅₀ = 1.2 μM) .

Comparative Reactivity

A comparison of 3,4-dichloroisoquinoline with related compounds highlights its unique reactivity:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that 3,4-dichloroisoquinoline exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism often involves interaction with specific enzymes or DNA, which can disrupt cellular functions essential for microbial survival.

2. Anticancer Research

The compound has also been investigated for its anticancer potential. It has shown activity against several cancer cell lines, with studies suggesting that it may induce apoptosis (programmed cell death) through various pathways, including the inhibition of cell cycle progression and modulation of signaling pathways associated with cancer cell survival .

3. Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal effects of 3,4-dichloroisoquinoline against parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei. The compound demonstrated IC50 values in the micromolar range, indicating its potential as a lead compound for developing new treatments for protozoan infections .

Organic Synthesis Applications

1. Synthetic Intermediate

3,4-Dichloroisoquinoline serves as an important synthetic intermediate in organic chemistry. Its unique structure allows for regioselective reactions that can lead to various derivatives useful in pharmaceutical applications. For instance, coupling reactions involving arylboronic acids have been successfully performed to yield substituted isoquinolines .

2. Development of Novel Compounds

The compound has been utilized to synthesize novel derivatives with enhanced biological activities. By modifying the chlorine substituents or introducing new functional groups, researchers can tailor compounds for specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Dichloroisoquinoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 3,4-dichloroisoquinoline with structurally related compounds is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of 3,4-Dichloroisoquinoline and Analogues

Key Differences and Insights

Substituent Position and Reactivity: 3,4-Dichloroisoquinoline vs. 1,3-Dichloroisoquinoline:

- The position of chlorine atoms dictates regioselectivity in cross-coupling reactions. For 1,3-dichloroisoquinoline, Suzuki-Miyaura reactions occur preferentially at C-1 due to lower bond dissociation energy at this position . 7,8-Dichloroisoquinoline: Aromatization of its tetrahydro derivative (7,8-DCTQ) involves microsomal oxidation, producing bioactive metabolites like hydroxylamines and nitrones .

Biological Activity: Chlorinated isoquinolines (e.g., 3,4-dichloro and 7,8-dichloro derivatives) are often used in enzyme inhibition studies due to their electron-withdrawing substituents, which enhance binding to active sites. Methoxy-substituted dihydroisoquinolines (e.g., 6,7-dimethoxy derivatives) exhibit cardiovascular activity by modulating adrenergic receptors .

Synthetic Utility: 3,4-Dichloroisoquinoline serves as a versatile intermediate in drug synthesis, while 1,3-dichloroisoquinoline is critical for preparing triazolo-isoquinoline ligands with high receptor affinity . Dihydroisoquinolines with methoxy groups are synthesized via Bischler-Napieralski cyclization for antispasmodic applications .

Market and Production: The global market for 7,8-dichloroisoquinoline is driven by its role in preclinical research, whereas 3,4-dichloroisoquinoline sees demand in oncology drug development .

Biological Activity

3,4-Dichloroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of 3,4-dichloroisoquinoline, focusing on its antiprotozoal, antimicrobial, and anticancer properties.

Chemical Structure and Properties

3,4-Dichloroisoquinoline is characterized by a bicyclic structure consisting of an isoquinoline core with two chlorine substituents at the 3 and 4 positions. This structural modification is believed to influence its interaction with biological targets.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of compounds related to isoquinoline derivatives. For instance, a series of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline and isoquinoline derivatives were synthesized and evaluated for their activity against protozoan parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. The results indicated significant antiprotozoal activity with IC50 values in the micromolar range for some derivatives, suggesting that modifications like those found in 3,4-dichloroisoquinoline could enhance efficacy against these pathogens .

| Compound | Target Parasite | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3,4-Dichloroisoquinoline | P. falciparum | 2.5 | 30 |

| 2,4-bis[(substituted-aminomethyl)phenyl]quinoline | T. brucei brucei | 1.0 | 43 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. For example, derivatives of isoquinoline have shown promising activity against Mycobacterium tuberculosis (Mtb). A study demonstrated that certain anilinoquinazoline derivatives exhibited potent activity against both replicating and persister forms of Mtb, indicating that structural analogs like 3,4-dichloroisoquinoline may also possess similar properties .

Anticancer Potential

In addition to its antiparasitic and antimicrobial activities, there is growing interest in the anticancer potential of isoquinoline derivatives. Research has indicated that certain compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival. Specifically, studies have shown that modifications to the isoquinoline structure can enhance cytotoxicity against various cancer cell lines .

Case Studies

- Antiprotozoal Evaluation : A study conducted by Guillon et al. synthesized a series of isoquinoline derivatives and assessed their antiprotozoal activity. The most potent compound exhibited an IC50 value significantly lower than established treatments for malaria .

- Antimicrobial Testing : Another investigation focused on the dual inhibition of Mtb using an anilinoquinazoline derivative similar to 3,4-dichloroisoquinoline. The study demonstrated effective killing of persister cells at low concentrations, suggesting potential for treating drug-resistant strains .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagent/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | POCl₃, 120°C, 6 hr | 65–70 | 95 | |

| Ionic Liquid Cyclization | [BMIM]BF₄, RT, 24 hr | 85–90 | 98 | |

| Microwave-Assisted | POCl₃, 100°C, 30 min | 75–80 | 97 |

How can researchers resolve contradictions in spectroscopic data for 3,4-Dichloroisoquinoline characterization?

Advanced Research Focus

Discrepancies in NMR, IR, or mass spectra often arise from impurities, tautomerism, or solvent effects. A systematic approach includes:

Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .

High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₅Cl₂N, MW 198.05) to rule out isobaric interference .

Case Study : If a reported melting point (mp) deviates by >5°C, recrystallize the compound from dichloromethane/hexane and verify purity via HPLC (≥99% by area normalization) .

What safety protocols are critical when handling 3,4-Dichloroisoquinoline in laboratory settings?

Basic Research Focus

3,4-Dichloroisoquinoline is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Essential precautions include:

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to prevent airborne exposure .

- PPE : Wear nitrile gloves (EN374 compliance), chemical-resistant lab coats, and safety goggles .

- Emergency response : Immediately decontaminate spills with 5% sodium bicarbonate solution .

Advanced Mitigation

For large-scale synthesis (>10 g), implement real-time air monitoring (e.g., PID detectors) and establish an emergency shower/eye wash station within 10 seconds of the work area .

How can 3,4-Dichloroisoquinoline be utilized as a precursor in medicinal chemistry research?

Advanced Research Focus

The compound’s chlorinated isoquinoline core is a versatile scaffold for:

Q. Methodological Example :

Suzuki-Miyaura coupling : React 3,4-Dichloroisoquinoline with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to generate biaryl derivatives .

Biological screening : Use MIC assays (e.g., against S. aureus ATCC 29213) with IC₅₀ values calculated via nonlinear regression .

What analytical techniques are recommended for quantifying 3,4-Dichloroisoquinoline in complex matrices?

Q. Basic Research Focus

- HPLC-UV : C18 column (4.6 × 250 mm, 5 µm), mobile phase acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min, λ = 254 nm .

- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 198 (M⁺) and 163 (M⁺–Cl) .

Advanced Method Development

For trace analysis (<1 ppm), employ UPLC-QTOF-MS with ESI+ ionization (LOD: 0.01 µg/mL). Validate using matrix-matched calibration in plasma or tissue homogenates .

How should researchers design experiments to address conflicting biological activity data for 3,4-Dichloroisoquinoline derivatives?

Advanced Research Focus

Contradictions in IC₅₀ values may stem from assay variability or cellular context. Strategies include:

Standardize assays : Use identical cell lines (e.g., HepG2 for liver cancer) and passage numbers.

Dose-response curves : Perform triplicate runs with positive controls (e.g., doxorubicin) .

Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.